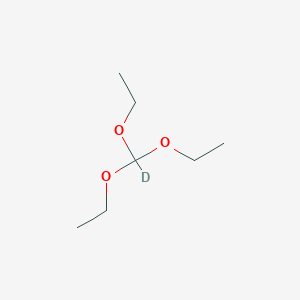
Propanamide,N-methyl-N-(2-(methylsulfinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- is an organic compound with the molecular formula C6H13NO2S It is a derivative of propanamide, where the amide nitrogen is substituted with a methyl group and a 2-(methylsulfinyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- typically involves the reaction of N-methylpropanamide with a suitable sulfoxide reagent. One common method is the reaction of N-methylpropanamide with methylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, where the methyl or 2-(methylsulfinyl)ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted amides depending on the reagents used.
Scientific Research Applications
Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The amide group can also form hydrogen bonds, contributing to the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Propanamide, N-methyl-: A simpler derivative without the 2-(methylsulfinyl)ethyl group.
Propanamide, N-ethyl-2-methyl: Another derivative with different substituents on the amide nitrogen.
Uniqueness
Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- is unique due to the presence of the sulfoxide group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with simpler amide derivatives.
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
N-methyl-N-(2-methylsulfinylethyl)propanamide |
InChI |
InChI=1S/C7H15NO2S/c1-4-7(9)8(2)5-6-11(3)10/h4-6H2,1-3H3 |
InChI Key |
HMKYTULYJHRKEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)CCS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


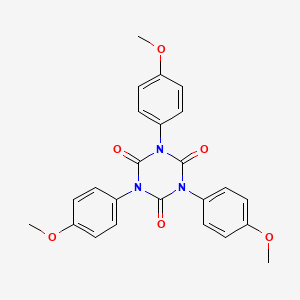
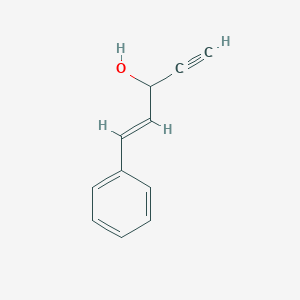
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)

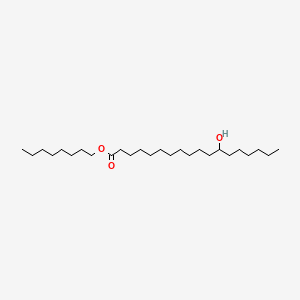
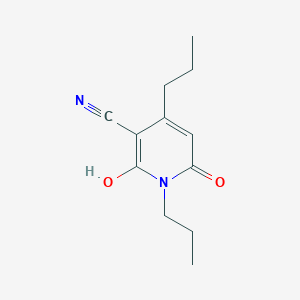
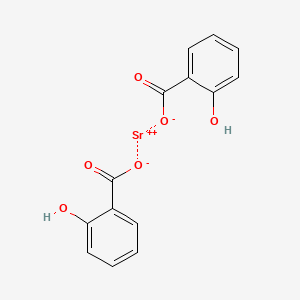

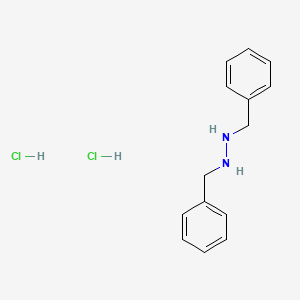
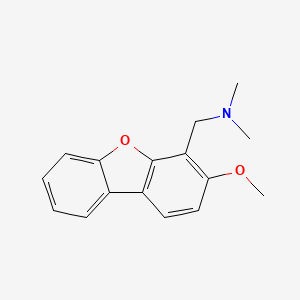
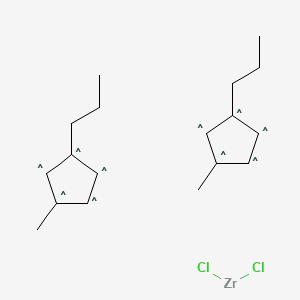
![(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)
